

Spectroscopic and Synthetic Profile of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-(Pyridin-3-Yl)Benzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound **2-(Pyridin-3-Yl)Benzaldehyde**. This molecule, incorporating both a pyridine and a benzaldehyde moiety, is of interest in medicinal chemistry and materials science. This document summarizes its synthesis, expected spectroscopic characteristics, and detailed experimental protocols.

Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde

The synthesis of **2-(Pyridin-3-Yl)Benzaldehyde** can be achieved via a Suzuki coupling reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Suzuki Coupling

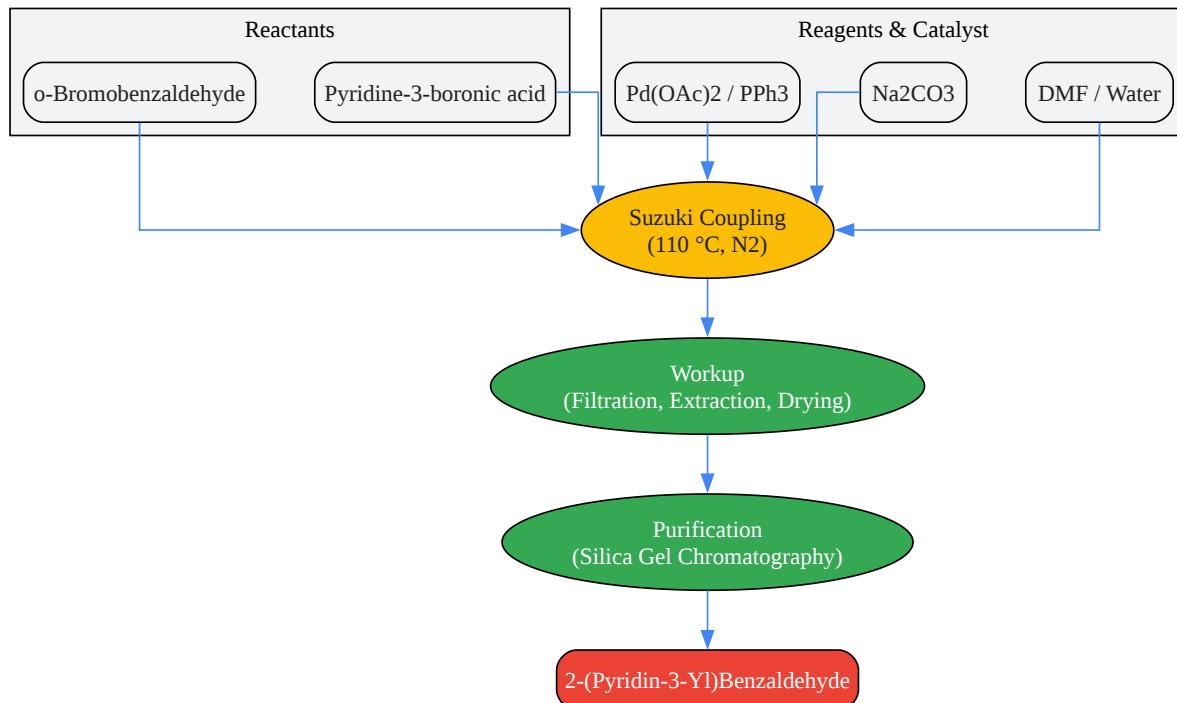
Materials:

- o-Bromobenzaldehyde
- Pyridine-3-boronic acid
- Palladium acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)

- Sodium carbonate (Na_2CO_3)
- N,N-Dimethylformamide (DMF)
- Water
- Chloroform
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Nitrogen gas

Procedure:

- In a reaction vessel, suspend o-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a 2:1 mixture of N,N-dimethylformamide and water.
- Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere.
- To this suspension, add palladium acetate (0.05 eq) and triphenylphosphine (0.2 eq).
- Heat the reaction mixture to 110 °C and stir overnight under a nitrogen atmosphere.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove any solids.
- Dilute the filtrate with chloroform and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) to yield **2-(pyridin-3-yl)benzaldehyde** as a white powder.[1]



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Synthesis workflow for **2-(Pyridin-3-Yl)Benzaldehyde**.

Spectroscopic Data

While experimental spectroscopic data for **2-(Pyridin-3-Yl)Benzaldehyde** is not readily available in the searched literature, the following tables present the expected data based on the analysis of its constituent functional groups (benzaldehyde and pyridine) and data from isomeric compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|----------------------------------|
| ~10.0 | s | Aldehydic proton (-CHO) |
| ~8.6-8.8 | m | Protons on the pyridine ring |
| ~7.9-8.1 | m | Protons on the pyridine ring |
| ~7.4-7.8 | m | Protons on the benzaldehyde ring |

Predicted based on typical values for benzaldehydes and pyridines.[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| ~192 | Carbonyl carbon (C=O) |
| ~150-155 | Carbons of the pyridine ring |
| ~120-140 | Carbons of the benzaldehyde ring |
| ~123-137 | Carbons of the pyridine ring |

Predicted based on typical values for benzaldehydes and pyridines.[\[3\]](#)

Table 3: Predicted IR Spectroscopic Data

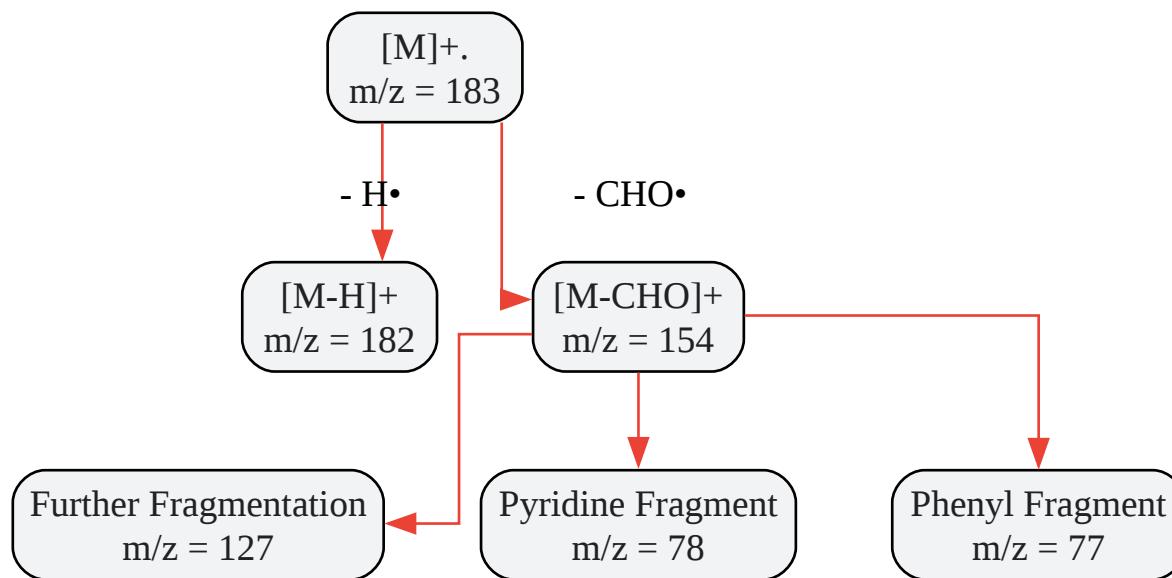
| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|--|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1475 | Medium | Aromatic C=C and C=N stretches |

Predicted based on typical values for aromatic aldehydes and pyridines.[\[4\]](#)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |
|-----------|--|
| 183 | Molecular ion $[M]^+$ |
| 182 | $[M-H]^+$, loss of the aldehydic proton |
| 154 | $[M-CHO]^+$, loss of the formyl group |
| 127 | Fragmentation of the biphenyl-like core |
| 78 | Pyridine fragment |
| 77 | Phenyl fragment |

Predicted based on the molecular weight and common fragmentation patterns of aromatic aldehydes.



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Expected key mass spectrometry fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for aromatic aldehydes like **2-(Pyridin-3-Yl)Benzaldehyde**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-(Pyridin-3-Yl)Benzaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
- Process the data similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **2-(Pyridin-3-Yl)Benzaldehyde** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.

Sample Preparation:

- For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

Data Acquisition (GC-MS with EI):

- Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
- The separated components enter the mass spectrometer.

- In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.
- The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

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